

A Comprehensive Spectroscopic Guide to Pyrrolidine-2-carbonitrile Hydrochloride

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Compound of Interest

Compound Name: Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B177705

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Pyrrolidine-2-carbonitrile hydrochloride**, a key chiral intermediate in the synthesis of various pharmaceutical compounds.^[1] Intended for researchers, chemists, and quality control professionals, this document consolidates theoretical principles with practical, field-proven methodologies for the structural elucidation of this molecule. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific compound. Each section includes a detailed interpretation of spectral data, step-by-step experimental protocols, and the scientific rationale behind methodological choices, ensuring a self-validating approach to analysis.

Molecular Structure and Spectroscopic Implications

Pyrrolidine-2-carbonitrile hydrochloride possesses a distinct molecular architecture that dictates its spectroscopic signature. The structure comprises a five-membered saturated pyrrolidine ring, a nitrile functional group ($-C\equiv N$) at the chiral C2 position, and a hydrochloride salt formed by the protonation of the secondary amine. This protonation is a critical feature, as the resulting ammonium cation ($R_2NH_2^+$) significantly influences the chemical environment of adjacent nuclei and the molecule's overall spectroscopic behavior.

Diagram: Molecular Structure of **Pyrrolidine-2-carbonitrile Hydrochloride**

Caption: Structure of **Pyrrolidine-2-carbonitrile Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For **Pyrrolidine-2-carbonitrile hydrochloride**, both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is paramount when analyzing hydrochloride salts. Protic solvents like D_2O or CD_3OD are generally avoided because the acidic N-H protons can rapidly exchange with deuterium, leading to signal broadening or complete disappearance.^[2] Therefore, an aprotic dipolar solvent such as deuterated dimethyl sulfoxide (DMSO-d_6) is the preferred choice.^{[2][3]} It readily dissolves the salt and preserves the integrity of the N-H signals, which are crucial for confirming the protonation state of the amine.

^1H NMR Spectral Data

The ^1H NMR spectrum is characterized by signals corresponding to the pyrrolidine ring protons and the ammonium protons. The protons on carbons adjacent to the electron-withdrawing nitrile group and the protonated nitrogen are expected to be deshielded, appearing further downfield.^{[4][5]}

| Proton Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Notes |
|---------------------------------------|---|------------------------------|--|
| NH_2^+ | 9.0 - 10.0 | Broad Singlet (br s) | Labile protons, chemical shift can be concentration-dependent. |
| C2-H | 4.5 - 5.0 | Triplet (t) or Multiplet (m) | Alpha to both the nitrile and the protonated nitrogen, significantly deshielded. |
| C5-H ₂ | 3.3 - 3.6 | Multiplet (m) | Alpha to the protonated nitrogen. |
| C3-H ₂ & C4-H ₂ | 1.9 - 2.4 | Multiplet (m) | Ring protons, often exhibit complex overlapping signals. |

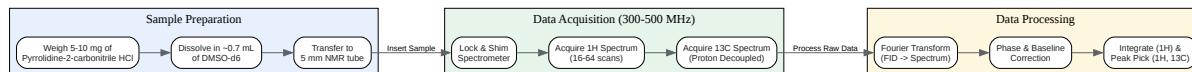
¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected for the carbon atoms of the pyrrolidine ring and the nitrile group.

| Carbon Assignment | Expected Chemical Shift (δ , ppm) | Notes |
|-------------------|---|---|
| C≡N | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[4][6] |
| C2 | 45 - 50 | Alpha to both the nitrile and nitrogen, deshielded. |
| C5 | 45 - 50 | Alpha to the protonated nitrogen. |
| C3 | 28 - 32 | Pyrrolidine ring carbon. |
| C4 | 23 - 27 | Pyrrolidine ring carbon. |

Experimental Protocol: NMR Data Acquisition

Diagram: NMR Experimental Workflow



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Caption: Workflow for NMR analysis.

- Sample Preparation: Accurately weigh 5-10 mg of **Pyrrolidine-2-carbonitrile hydrochloride** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d₆ (99.9 atom % D) to the vial.[3] Vortex briefly to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer magnet.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard one-pulse sequence. Accumulate 16 to 64 scans to achieve an adequate signal-to-noise ratio.[7]
- ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[8] A greater number of scans will be required compared to the ¹H spectrum to achieve a good signal.
- Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final, interpretable spectrum.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Spectral Interpretation

For **Pyrrolidine-2-carbonitrile hydrochloride**, the key diagnostic peaks are the C≡N stretch and the N-H stretches from the ammonium group.

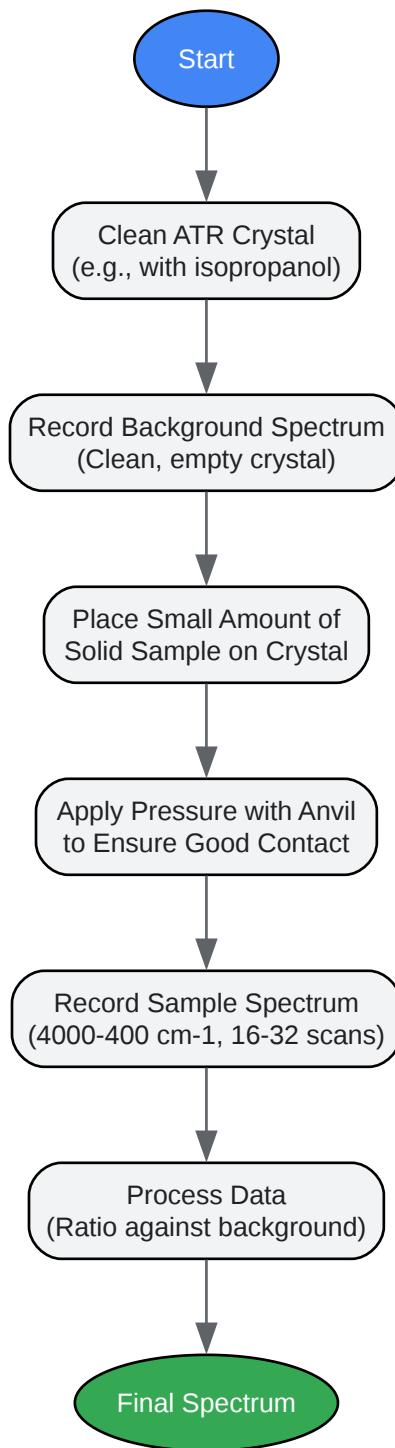
| Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity | Notes |
|--|---|---------------|--|
| N-H Stretch (R ₂ NH ₂ ⁺) | 2700 - 3100 | Strong, Broad | Characteristic of a secondary ammonium salt. Often appears as a broad series of bands. |
| C≡N Stretch | 2200 - 2260 | Medium, Sharp | A highly characteristic and reliable band for the nitrile functional group.[4][6] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the pyrrolidine ring. |

Trustworthiness: Self-Validating Protocols

When preparing solid samples for IR analysis, particularly salts, the choice of matrix is crucial. While potassium bromide (KBr) is common, it can undergo a halogen exchange reaction with hydrochloride salts.[9] To ensure data integrity, using potassium chloride (KCl) as the pellet matrix is a more reliable alternative for this compound.[9] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal to no sample preparation and avoids matrix effects entirely.[9][10]

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

Diagram: ATR-FTIR Experimental Workflow



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Caption: Workflow for ATR-FTIR analysis.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol, then allow it to dry

completely.

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[7]
- Sample Application: Place a small amount of the crystalline **Pyrrolidine-2-carbonitrile hydrochloride** powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[10]
- Apply Pressure: Lower the instrument's anvil or press to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.[7]
- Clean Up: After analysis, raise the press, and carefully clean the sample off the crystal surface.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a pre-formed salt like **Pyrrolidine-2-carbonitrile hydrochloride**, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it tends to keep the molecule intact during ionization.

Spectral Interpretation

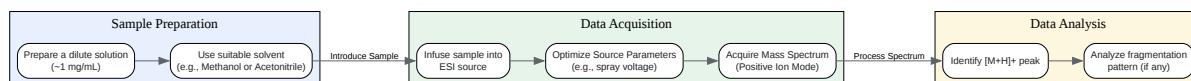
In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺. The molecular formula of the free base is C₅H₈N₂, giving a monoisotopic mass of 96.0688 Da. The hydrochloride salt itself has a molecular weight of 132.59 g/mol .[1]

- Expected Ion: [C₅H₈N₂ + H]⁺
- Expected m/z: 97.0766

Fragmentation of the parent ion can provide further structural confirmation. A common fragmentation pathway for nitriles is the loss of a hydrogen atom ($\text{H}\cdot$) from the alpha-carbon, although this is more characteristic of electron ionization (EI) techniques.^[11] In ESI, fragmentation is typically induced by collision (CID) and may involve the loss of small neutral molecules.

Experimental Protocol: ESI-MS Data Acquisition

Diagram: ESI-MS Experimental Workflow



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Caption: Workflow for ESI-MS analysis.

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.^[8]
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
- Ionization: Operate the mass spectrometer in positive ion mode. Optimize source parameters, such as spray voltage and capillary temperature, to achieve a stable signal for the compound of interest.^[8]
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to include the expected $[\text{M}+\text{H}]^+$ ion.
- Data Analysis: Identify the peak corresponding to the protonated molecule ($\text{m/z} \approx 97.08$). If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Conclusion

The structural confirmation of **Pyrrolidine-2-carbonitrile hydrochloride** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and protonation state. FT-IR spectroscopy offers rapid verification of key functional groups, notably the nitrile and the secondary ammonium salt. Finally, ESI-Mass Spectrometry confirms the molecular weight of the parent amine. The methodologies and interpretations presented in this guide provide a robust framework for the analysis of this important pharmaceutical intermediate, ensuring high standards of quality and scientific integrity in research and development settings.

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